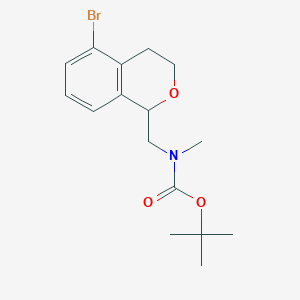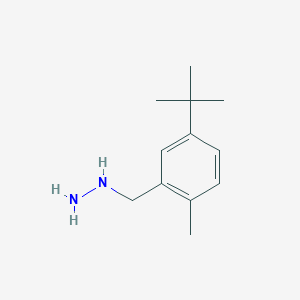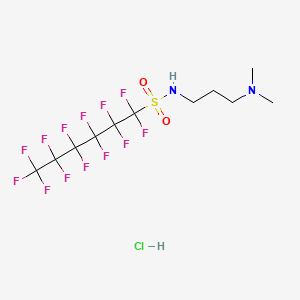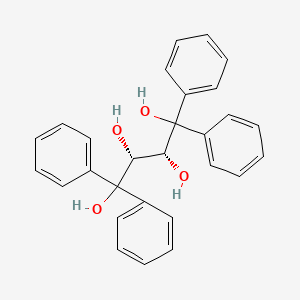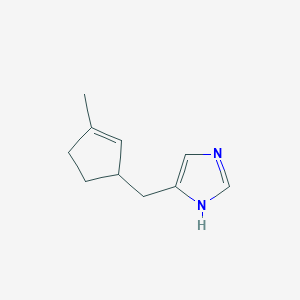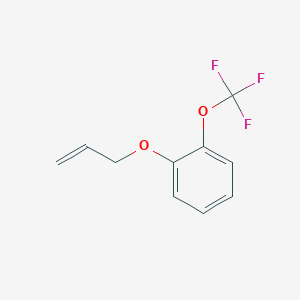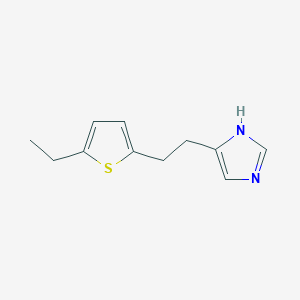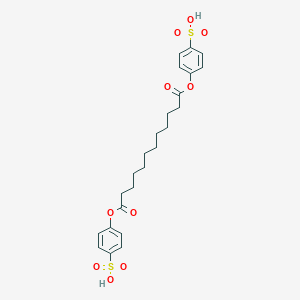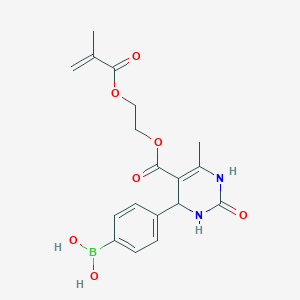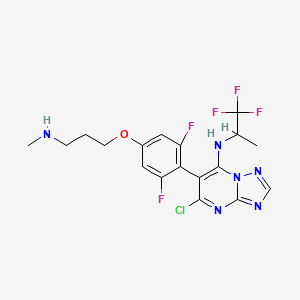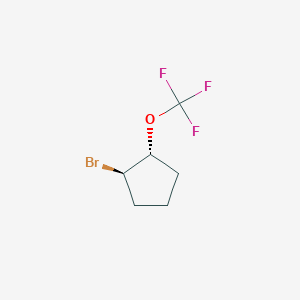
1-Bromo-2-(trifluoromethoxy)cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(trifluoromethoxy)cyclopentane is an organic compound with the molecular formula C6H8BrF3O It is a cyclopentane derivative where a bromine atom and a trifluoromethoxy group are attached to the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-(trifluoromethoxy)cyclopentane typically involves the bromination of 2-(trifluoromethoxy)cyclopentane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the cyclopentane ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(trifluoromethoxy)cyclopentane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 2-(trifluoromethoxy)cyclopentane by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of cyclopentanone derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Formation of 2-(trifluoromethoxy)cyclopentyl azide or 2-(trifluoromethoxy)cyclopentyl thiocyanate.
Reduction: Formation of 2-(trifluoromethoxy)cyclopentane.
Oxidation: Formation of 2-(trifluoromethoxy)cyclopentanone.
Scientific Research Applications
1-Bromo-2-(trifluoromethoxy)cyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(trifluoromethoxy)cyclopentane involves its interaction with specific molecular targets and pathways. The bromine atom and trifluoromethoxy group contribute to its reactivity and ability to form covalent bonds with biological molecules. This compound can inhibit enzymes or disrupt cellular processes by modifying key proteins or nucleic acids.
Comparison with Similar Compounds
1-Bromo-2-(trifluoromethoxy)ethane: Similar structure but with an ethane backbone instead of cyclopentane.
1,2-Dibromocyclopentane: Contains two bromine atoms on the cyclopentane ring.
2-Bromoethyl trifluoromethyl ether: Similar functional groups but different backbone structure.
Uniqueness: 1-Bromo-2-(trifluoromethoxy)cyclopentane is unique due to the presence of both a bromine atom and a trifluoromethoxy group on a cyclopentane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C6H8BrF3O |
|---|---|
Molecular Weight |
233.03 g/mol |
IUPAC Name |
(1R,2R)-1-bromo-2-(trifluoromethoxy)cyclopentane |
InChI |
InChI=1S/C6H8BrF3O/c7-4-2-1-3-5(4)11-6(8,9)10/h4-5H,1-3H2/t4-,5-/m1/s1 |
InChI Key |
BXVFDQJMXMLCAU-RFZPGFLSSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)Br)OC(F)(F)F |
Canonical SMILES |
C1CC(C(C1)Br)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



